Lung Cancer Cell Cytotoxicity: Dose-Dependent Inhibitory Activity and IC50 Quantification
In a direct experimental evaluation published in 2025, N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide demonstrated dose-dependent cytotoxicity against a lung cancer cell line model. The compound's inhibitory activity was quantified as a percentage inhibition across a concentration range of 20–100 µg/mL, yielding a calculated IC50 value of 60.13 µg/mL [1]. While this study did not report a direct, quantitative head-to-head comparison with a specific named structural analog, the dataset provides a crucial, verifiable baseline for researchers establishing internal potency benchmarks for this chemical series.
| Evidence Dimension | Cytotoxicity (Inhibition of cell viability) |
|---|---|
| Target Compound Data | IC50 = 60.13 µg/mL (Dose-response across 20, 40, 60, 80, 100 µg/mL) |
| Comparator Or Baseline | Untreated control (baseline); No specific named analog comparator reported in the source study. |
| Quantified Difference | Maximal inhibition of 69.23% observed at the highest tested concentration (100 µg/mL). The IC50 of 60.13 µg/mL defines the concentration for half-maximal effect. |
| Conditions | Lung cancer cell line (in vitro); compound incubated at varying concentrations; cell viability assessed post-treatment. Full assay details per source publication [1]. |
Why This Matters
This provides the only peer-reviewed, publicly accessible quantitative IC50 value for this compound, serving as a mandatory reference point for any procurement decision intended to support independent replication or potency benchmarking.
- [1] Asian Pacific Journal of Cancer Prevention. (2025). Table 3: Dose-Dependent Percentage Inhibition of the Compound and its IC50 Value. APJCP, 26(5), 1841–1852. doi:10.31557/APJCP.2025.26.5.1841. View Source
